molecular formula C15H18Na2O10S2 B13953718 Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate

Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate

Cat. No.: B13953718
M. Wt: 468.4 g/mol
InChI Key: UIJJUSHVDYCIPO-UHFFFAOYSA-L
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Description

Bisphenol A Bissulfate Disodium Salt: is a chemical compound with the molecular formula C15H16Na2O8S2. It is a derivative of Bisphenol A, where the hydroxyl groups are replaced by sulfate groups, forming a disodium salt. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A Bissulfate Disodium Salt typically involves the sulfonation of Bisphenol A. The reaction is carried out by treating Bisphenol A with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of Bisphenol A to its bissulfate form.

Industrial Production Methods: In an industrial setting, the production of Bisphenol A Bissulfate Disodium Salt involves large-scale sulfonation reactors where Bisphenol A is continuously fed and reacted with sulfuric acid. The resulting product is then neutralized with sodium hydroxide and purified through crystallization or other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bisphenol A Bissulfate Disodium Salt can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced under specific conditions, although it is less common.

    Substitution: The sulfate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of Bisphenol A Bissulfate Disodium Salt.

    Reduction: Reduced forms of the compound, potentially leading to the regeneration of Bisphenol A.

    Substitution: Substituted derivatives where the sulfate groups are replaced by other functional groups.

Scientific Research Applications

Chemistry: Bisphenol A Bissulfate Disodium Salt is used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.

Biology: In biological research, this compound is used to study the effects of sulfonated bisphenols on cellular processes and enzyme activities.

Medicine: Although not commonly used in clinical settings, Bisphenol A Bissulfate Disodium Salt is studied for its potential effects on human health, particularly in the context of endocrine disruption.

Industry: In industrial applications, this compound is used in the synthesis of other chemicals and as an intermediate in the production of specialty polymers and resins.

Mechanism of Action

The mechanism of action of Bisphenol A Bissulfate Disodium Salt involves its interaction with various molecular targets, including nuclear receptors. It can act as an endocrine disruptor by mimicking the action of natural hormones and binding to estrogen receptors. This interaction can lead to altered gene expression and disruption of normal hormonal functions.

Comparison with Similar Compounds

    Bisphenol A: The parent compound, which lacks the sulfate groups.

    Bisphenol S: A similar compound where the hydroxyl groups are replaced by sulfonate groups.

    Bisphenol F: Another analog with a different bridging group between the phenol rings.

Uniqueness: Bisphenol A Bissulfate Disodium Salt is unique due to the presence of sulfate groups, which impart different chemical properties compared to its analogs. These properties include increased solubility in water and different reactivity patterns in chemical reactions.

Properties

Molecular Formula

C15H18Na2O10S2

Molecular Weight

468.4 g/mol

IUPAC Name

disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate

InChI

InChI=1S/C15H16O2.2Na.2H2O4S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;;;2*1-5(2,3)4/h3-10,16-17H,1-2H3;;;2*(H2,1,2,3,4)/q;2*+1;;/p-2

InChI Key

UIJJUSHVDYCIPO-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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